REACTION_CXSMILES
|
C(Cl)Cl.[Br:4][C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1[NH2:7].[C:12](Cl)(=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14]>CCN(CC)CC>[Br:4][C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1[NH:7][C:12](=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14]
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Name
|
|
Quantity
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100 kg
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Type
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reactant
|
Smiles
|
BrC1=C(N)C=CC=C1
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Name
|
|
Quantity
|
77.1 kg
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The resulting mixture was cooled to 0˜10° C.
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Type
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TEMPERATURE
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Details
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while maintaining the same temperature
|
Type
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STIRRING
|
Details
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The mixture was stirred at this temperature for 1 h 25 min
|
Duration
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25 min
|
Type
|
CUSTOM
|
Details
|
reaction progress
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by addition of a 5% aqueous solution of Na2CO3 (120 kg) at a rate of 2 kg/min
|
Type
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ADDITION
|
Details
|
After addition
|
Type
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STIRRING
|
Details
|
the mixture was stirred for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated out
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with DCM twice (60×2 kg)
|
Type
|
EXTRACTION
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Details
|
During each extraction
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Type
|
STIRRING
|
Details
|
the bi-phasic mixture was stirred for 15-20 min
|
Duration
|
17.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
held for 15˜20° C.
|
Type
|
CUSTOM
|
Details
|
to allow for layer separation
|
Type
|
ADDITION
|
Details
|
a 3% aqueous solution of HCl (251.8 kg) was added
|
Type
|
CUSTOM
|
Details
|
Then the aqueous layer was separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated NaHCO3 (150 L)
|
Type
|
STIRRING
|
Details
|
During the washing, the bi-phasic mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
held for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over NaSO4 (50 kg)
|
Type
|
STIRRING
|
Details
|
with stirring for 13 h
|
Duration
|
13 h
|
Type
|
FILTRATION
|
Details
|
The resulting slurry was filtered under vacuum
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
The filtration cake was washed with DCM twice (25 kg×2)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated by evaporation at T<50° C. under atmospheric pressure until no solvent
|
Type
|
DISTILLATION
|
Details
|
distilled out
|
Type
|
CONCENTRATION
|
Details
|
Then it was additionally concentrated by evaporation under vacuum (P≦MPa) at 65˜70° C
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 55˜60° C.
|
Type
|
ADDITION
|
Details
|
THF was added (993 kg)
|
Type
|
CONCENTRATION
|
Details
|
Then the mixture was concentrated by evaporation again under the same conditions as above
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 20˜30° C. under N2
|
Type
|
FILTRATION
|
Details
|
filtered though silica gel (8 kg) under vacuum in order
|
Type
|
CUSTOM
|
Details
|
to dry it
|
Type
|
WASH
|
Details
|
The silica plug was washed twice with THF (20 kg×2)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |